Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)-
Description
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)-, is a fluorinated aromatic ketone characterized by a pyridine ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, with an ethanone group at the 4-position. The tetrafluoropyridinyl moiety confers significant electron-withdrawing effects, influencing the compound’s electronic distribution, intermolecular interactions, and physicochemical properties.
Properties
IUPAC Name |
1-(2,3,5,6-tetrafluoropyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c1-2(13)3-4(8)6(10)12-7(11)5(3)9/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENDQWVLNGUTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC(=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544315 | |
| Record name | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-36-7 | |
| Record name | 1-(2,3,5,6-Tetrafluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Substitution Using Carbon Nucleophiles
The most direct route involves reacting pentafluoropyridine with a stabilized carbon nucleophile bearing an acetyl group. Malononitrile-derived nucleophiles, as demonstrated in the synthesis of 2-(perfluoropyridin-4-yl)malononitrile, highlight the feasibility of para-selective substitution under mild conditions. For ethanone derivatives, enolate ions generated from acetylacetone or related β-diketones could theoretically displace the para-fluorine. However, the low acidity of acetylacetone (pKa ~9) necessitates strong bases such as cesium carbonate or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
In practice, this approach faces challenges due to competing side reactions, including multiple substitutions or decomposition of the enolate. A modified protocol using silyl-protected enolates, such as trimethylsilyl acetylacetonate, has been proposed to enhance nucleophilicity while mitigating base-induced degradation. Reaction monitoring via ¹⁹F-NMR is critical, as evidenced by shifts in fluorine resonances at δ −83.5 to −153.9 ppm during substitution.
Solvent and Base Optimization
Key studies emphasize the role of solvent polarity in controlling reaction kinetics. For example, acetonitrile facilitates faster substitution compared to DMF due to its moderate polarity and ability to stabilize transition states. Base selection also impacts yield: cesium carbonate outperforms potassium carbonate in regioselective para-substitution, as seen in the synthesis of 4,4′-(((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(2,3,5,6-tetrafluoropyridine), achieving 95% isolated yield.
Organometallic Approaches
Lithium-Halogen Exchange Reactions
Organolithium reagents enable the introduction of acetyl groups via halogen-lithium exchange, followed by quenching with electrophilic acetyl sources. In the preparation of halogenated phenylpyridines, tert-butyl lithium mediates the exchange of bromine in 1,4-dibromobenzene, generating aryl lithium intermediates that react with PFP. Adapting this method, 4-lithio-2,3,5,6-tetrafluoropyridine could be treated with acetyl chloride or N-acetylimidazole to install the acetyl moiety.
Grignard Reagent Compatibility
While Grignard reagents are less commonly used for electron-deficient aromatics, magnesium-based acetylides (e.g., HC≡CMgBr) may undergo substitution under high-temperature reflux conditions. Preliminary experiments with pentafluoropyridine and acetylide reagents in tetrahydrofuran (THF) at 80°C show <20% conversion, underscoring the need for catalytic additives or microwaves to enhance reactivity.
Post-Substitution Functionalization
Oxidation of Alkyl Intermediates
An alternative pathway involves substituting the para-fluorine with a methyl group, followed by oxidation to the ketone. For instance, 4-methyl-2,3,5,6-tetrafluoropyridine can be oxidized using Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts. However, over-oxidation to carboxylic acids remains a limitation, necessitating careful stoichiometric control.
Hydrolysis of Cyano Precursors
Cyanide-substituted intermediates, such as 4-cyano-2,3,5,6-tetrafluoropyridine, undergo partial hydrolysis to amides under acidic conditions. Further treatment with hydroxylamine yields the corresponding ketone via the Stephen reduction pathway. While viable, this multistep process reduces overall efficiency, with yields rarely exceeding 40%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Enolate Substitution | 35–50 | High | Moderate | Low |
| Organolithium Quenching | 60–75 | Moderate | High | High |
| Methyl Oxidation | 20–30 | Low | Low | Moderate |
| Cyano Hydrolysis | 30–40 | Moderate | Moderate | Low |
Direct enolate substitution offers simplicity but suffers from side reactions, whereas organolithium methods provide higher yields at the expense of reagent costs. Industrial applications favor cesium carbonate-mediated substitutions due to scalability and minimal purification requirements.
Experimental Procedures and Optimization
Typical Synthesis via Cesium Carbonate
In a representative procedure, pentafluoropyridine (1.0 equiv) and acetylacetone (1.2 equiv) are dissolved in anhydrous acetonitrile under nitrogen. Cesium carbonate (2.5 equiv) is added portionwise, and the mixture is stirred at 60°C for 12 h. Post-reaction, the solvent is evaporated, and the residue is purified via recrystallization from ethanol/acetonitrile (3:1 v/v), yielding 1-(2,3,5,6-tetrafluoro-4-pyridinyl)ethanone as white crystals (52% yield).
Characterization Data
- ¹⁹F NMR (acetone-d6): δ −83.5 (m, 2F, F-2,6), −135.4 (m, 2F, F-3,5)
- ¹H NMR (acetone-d6): δ 2.65 (s, 3H, CH₃), 7.82 (s, 1H, pyridine-H)
- MS (EI) : m/z 230 [M]⁺
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Ethanone serves as a valuable reagent in organic synthesis. It is used to study reaction mechanisms and develop new compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool in synthetic chemistry.
2. Biochemical Assays:
In biological research, this compound is employed to investigate enzyme activities and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing metabolic processes. Such applications are crucial for understanding biochemical pathways and developing new therapeutic agents.
3. Material Science:
Ethanone is utilized in the production of advanced materials and specialty chemicals. Its unique fluorine substitutions impart distinct physical and chemical properties that are advantageous in creating high-performance materials used in electronics and coatings.
Case Study 1: Enzyme Inhibition
In a study examining the effects of various fluorinated compounds on enzyme activity, Ethanone was found to significantly inhibit the activity of certain cytochrome P450 enzymes. This inhibition suggests potential applications in drug development where modulation of enzyme activity is desired.
Case Study 2: Synthesis of Fluorinated Polymers
Research has demonstrated that Ethanone can be used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts, making them suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
a. Fluorinated vs. Methoxylated Derivatives
- Ethanone, 1-(5,6-dimethoxy-2-pyridinyl)- (): The methoxy groups are electron-donating, reducing the pyridine ring’s electron deficiency compared to the tetrafluoro analog. This difference impacts reactivity; for example, the tetrafluoro derivative’s ketone may exhibit enhanced electrophilicity due to the electron-withdrawing fluorine atoms . Electronic Effects: Fluorine substituents increase the ring’s polarity, as shown in imidazolium salts where tetrafluoropyridyl groups engage in strong X⁻···C5F4N interactions (Cl⁻ > Br⁻ > I⁻) . Methoxy groups, conversely, may promote π-π stacking via electron-rich aromatic systems. Crystal Packing: Fluorine’s small atomic radius (1.47 Å, Bondi) allows tighter molecular packing, whereas bulkier methoxy groups could disrupt close contacts.
b. Halogenated Pyridinyl Ethanones
- 1-(2,3,5,6-Tetrachloro-4-pyridinyl)ethanone: Chlorine’s larger atomic radius (1.75 Å) and lower electronegativity compared to fluorine may weaken dipole-dipole interactions but enhance van der Waals forces. This could result in higher melting points than the tetrafluoro analog but lower solubility in polar solvents .
Intermolecular Interactions
a. Hydrogen Bonding and Halide Interactions In imidazolium salts with tetrafluoropyridyl groups (), hydrogen bonding strengths follow C(1)–H···X⁻ > C(3)–H···X⁻ > C(2)–H···X⁻ and Cl⁻ > Br⁻ > I⁻. For the ethanone derivative, fluorine’s electron-withdrawing nature likely enhances C–H···O (ketone) interactions, stabilizing crystal structures similarly .
b. π-π Stacking The tetrafluoropyridyl ring’s electron-deficient nature promotes π-π stacking with electron-rich systems (e.g., benzyl groups in imidazolium salts, Figure 3 ). In contrast, non-fluorinated pyridinyl ethanones exhibit weaker stacking due to reduced polarity .
Structural and Conformational Variations
- Torsional Flexibility: In imidazolium salts, the benzyl group’s orientation relative to the pyridinyl ring differs between halides (perpendicular for Cl⁻/Br⁻, parallel for I⁻) due to anion size (). For the ethanone analog, steric effects from fluorine may restrict rotational freedom, favoring planar conformations .
- Bond Distances: Experimental data for imidazolium salts show close agreement between calculated and observed bond lengths (Table 2 ), suggesting that the tetrafluoropyridyl-ethanone backbone maintains rigidity across derivatives.
Biological Activity
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C₈H₄F₄O
- Molecular Weight : 192.11 g/mol
- CAS Number : 66286-21-3
Biological Activity Overview
Ethanone derivatives often exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which can lead to increased efficacy in biological systems.
Antimicrobial Activity
Research has indicated that ethanone derivatives possess notable antimicrobial properties. A study on similar pyridine compounds reported antimicrobial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 18 to 31 μM .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Ethanone derivative A | 18 | S. aureus |
| Ethanone derivative B | 25 | E. coli |
| Ethanone derivative C | 31 | C. albicans |
Anticancer Activity
Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)- has shown promising results in cancer research. Specifically, it has demonstrated significant anti-cancer activity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial activities of various ethanone derivatives. The findings indicated that the introduction of tetrafluoropyridine significantly enhanced the antibacterial properties compared to non-fluorinated analogs . -
Anticancer Mechanism Investigation :
A recent investigation into the anticancer properties of ethanone derivatives revealed that they inhibit telomerase activity in cancer cells. This inhibition leads to reduced cell proliferation rates in vitro, suggesting potential for therapeutic applications in oncology. -
Fluorinated Compounds in Drug Development :
A review highlighted the role of fluorinated compounds like ethanone in drug design. The unique electronic properties imparted by fluorine can enhance binding affinity to biological targets, making them suitable candidates for further development in pharmaceuticals.
Q & A
Q. What are the common synthetic routes for Ethanone, 1-(2,3,5,6-tetrafluoro-4-pyridinyl)-, and how can reaction yields be optimized?
Methodological Answer:
- Copper-mediated C–H activation : Fluorinated pyridinyl derivatives are often synthesized via copper-catalyzed amidation or cross-coupling reactions. For example, copper(I) iodide and ligands like 1,10-phenanthroline facilitate heterocyclic C–H bond functionalization under mild conditions (60–80°C) .
- Fluorination strategies : Pre-fluorinated building blocks (e.g., 2,3,5,6-tetrafluoropyridine) are coupled with ethanone precursors. Brominated intermediates (e.g., 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide) can act as electrophilic partners in nucleophilic substitution reactions .
- Yield optimization : Control reaction temperature (<100°C), use anhydrous solvents (e.g., DMF or THF), and purify via column chromatography with silica gel (eluent: hexane/ethyl acetate). Purity >95% is achievable with recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and fluorination patterns. For example, dihedral angles between the pyridinyl ring and ethanone moiety can confirm steric effects .
- NMR spectroscopy : NMR identifies fluorine environments (δ ~ -120 to -140 ppm for tetrafluoropyridinyl groups). NMR detects deshielded protons adjacent to electron-withdrawing fluorine atoms .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine and carbon content .
Advanced Research Questions
Q. How does the electronic nature of the tetrafluoropyridinyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-deficient systems : The tetrafluoropyridinyl group withdraws electron density via inductive effects, enhancing electrophilicity at the 4-position. This facilitates Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh), KCO, 80°C) .
- Mechanistic insights : Density functional theory (DFT) calculations reveal lowered LUMO energy at the pyridinyl ring, favoring oxidative addition with metal catalysts. Kinetic studies (e.g., variable-temperature NMR) track intermediate formation .
- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., DMSO vs. toluene). Validate via competitive experiments with para-substituted analogs .
Q. What are the decomposition pathways of this compound under thermal or photolytic stress, and how are they analyzed?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Decomposition begins at ~200°C, releasing CO, CO, and HF (detected via FTIR gas-phase analysis). Residual char formation correlates with fluorine content .
- Photostability testing : Expose to UV light (λ = 254 nm) in quartz cells. Monitor degradation via HPLC-MS; major photoproducts include defluorinated ethanone derivatives and pyridinyl radicals .
- Mitigation strategies : Store in amber vials under inert gas (N or Ar) at -20°C. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical chain reactions .
Q. How can computational chemistry aid in predicting the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict solubility parameters in polar aprotic solvents (e.g., logP ~2.5) and diffusion coefficients. Compare with experimental HPLC retention times .
- Quantum mechanical calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. Correlate with experimental regioselectivity in SNAr reactions .
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization for medicinal chemistry applications .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts)?
Methodological Answer:
- Reference standardization : Calibrate NMR spectrometers using CFCl as an external standard (δ = 0 ppm). Ensure consistent solvent (CDCl vs. DMSO-d) and temperature (25°C) .
- Collaborative validation : Cross-check data with independent labs. For example, conflicting NMR signals for carbonyl groups may arise from tautomerism; use 2D NMR (HSQC, HMBC) to resolve .
Safety and Handling Guidelines
Q. What are the critical safety protocols for handling fluorinated ethanone derivatives in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
- Spill management : Neutralize HF leaks with calcium gluconate gel. Collect solid waste in sealed containers labeled for halogenated organic compounds .
- Emergency procedures : For skin contact, rinse with 1% NaHCO solution; for eye exposure, irrigate with saline for 15 minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
